Isoquinolinium, 2-(3-sulfopropyl)-, inner salt
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Overview
Description
Isoquinolinium, 2-(3-sulfopropyl)-, inner salt is a chemical compound with the molecular formula C12H13NO3S. It is known for its unique structure, which includes an isoquinolinium core and a sulfopropyl group. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinolinium, 2-(3-sulfopropyl)-, inner salt typically involves the reaction of isoquinoline with 1,3-propanesultone. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reactants: Isoquinoline and 1,3-propanesultone.
Conditions: The reaction is usually conducted in an organic solvent such as acetonitrile or dichloromethane, at a temperature range of 50-80°C.
Procedure: Isoquinoline is dissolved in the solvent, and 1,3-propanesultone is added dropwise. The mixture is stirred for several hours until the reaction is complete.
Purification: The product is isolated by filtration and purified using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and automated systems to control the reaction conditions precisely. The purification steps are also scaled up, often involving large-scale chromatography or crystallization units.
Chemical Reactions Analysis
Types of Reactions
Isoquinolinium, 2-(3-sulfopropyl)-, inner salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfopropyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the isoquinolinium core.
Reduction: Reduced isoquinolinium compounds.
Substitution: Substituted isoquinolinium derivatives with different functional groups.
Scientific Research Applications
Isoquinolinium, 2-(3-sulfopropyl)-, inner salt is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Isoquinolinium, 2-(3-sulfopropyl)-, inner salt involves its interaction with molecular targets such as enzymes and receptors. The sulfopropyl group enhances the compound’s solubility and reactivity, allowing it to participate in various biochemical pathways. The isoquinolinium core can interact with nucleophilic sites on proteins and other biomolecules, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- Isoquinolinium, 2-(3-sulfopropyl)-, hydroxide, inner salt
- Quinoline, 2-(3-sulfopropyl)-, inner salt
- Pyridinium, 2-(3-sulfopropyl)-, inner salt
Uniqueness
Isoquinolinium, 2-(3-sulfopropyl)-, inner salt is unique due to its specific combination of an isoquinolinium core and a sulfopropyl group. This structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
15589-64-7 |
---|---|
Molecular Formula |
C12H15NO4S |
Molecular Weight |
269.32 g/mol |
IUPAC Name |
3-isoquinolin-2-ium-2-ylpropane-1-sulfonic acid;hydroxide |
InChI |
InChI=1S/C12H13NO3S.H2O/c14-17(15,16)9-3-7-13-8-6-11-4-1-2-5-12(11)10-13;/h1-2,4-6,8,10H,3,7,9H2;1H2 |
InChI Key |
ZMEIEJHEHPRCGT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=[N+](C=CC2=C1)CCCS(=O)(=O)[O-] |
Canonical SMILES |
C1=CC=C2C=[N+](C=CC2=C1)CCCS(=O)(=O)O.[OH-] |
15589-64-7 | |
Origin of Product |
United States |
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